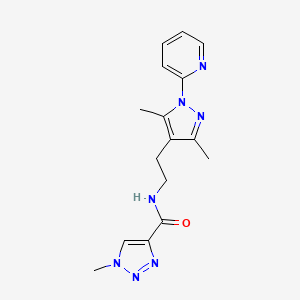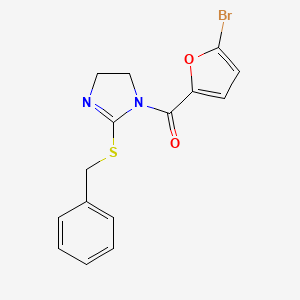![molecular formula C19H23N5O3 B2988474 9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844858-72-6](/img/structure/B2988474.png)
9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups. It has a purine-pyrimidine backbone, which is common in many biological molecules like DNA and RNA. The 4-methoxyphenyl group suggests the presence of a benzene ring with a methoxy (OCH3) substituent, which could contribute to the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine-pyrimidine backbone, followed by the addition of the various substituents. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring system. The purine-pyrimidine backbone would form a bicyclic structure, with additional rings contributed by the phenyl and possibly the propyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The purine-pyrimidine backbone might participate in hydrogen bonding and other polar interactions. The phenyl group could undergo electrophilic aromatic substitution reactions, and the methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the purine-pyrimidine backbone and the phenyl group could increase the compound’s planarity and rigidity, potentially affecting its solubility and reactivity .科学的研究の応用
Structural and Synthetic Insights
- Crystal Structure Analysis : The crystal structure of a closely related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, was determined by X-ray diffraction, showcasing the compound's unique triclinic structure and interesting conformational aspects. This insight is crucial for understanding the molecular geometry and potential interactions of related compounds in biological systems (Wang et al., 2011).
将来の方向性
作用機序
Target of Action
Similar purine derivatives have been reported to exhibit anti-proliferative activities against various cell lines, including hl60, hela, and a549 . These compounds are known to inhibit enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase, and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .
Mode of Action
It’s suggested that similar purine derivatives act as nonclassical antifolates . Antifolates are a type of antimetabolite that interfere with the synthesis of nucleic acids, thereby inhibiting cell growth and proliferation . The compound may interact with its targets, leading to changes in cellular processes such as DNA synthesis and cell cycle progression .
Biochemical Pathways
The compound likely affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound can disrupt DNA synthesis and cell division, leading to anti-proliferative effects .
Pharmacokinetics
Similar nonclassical antifolates are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the compound’s bioavailability.
Result of Action
The compound’s action results in anti-proliferative effects against certain cell lines . For instance, one study found that a similar compound induced S-phase arrest and apoptosis in HL-60 cells . The compound’s action may also affect lysosomes and mitochondria, indicating that apoptosis induction may occur through a lysosome-nonmitochondrial pathway .
特性
IUPAC Name |
9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-4-10-24-17(25)15-16(21(2)19(24)26)20-18-22(11-5-12-23(15)18)13-6-8-14(27-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIRTUOIUVCMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2988395.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2988396.png)
![ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988397.png)



![1,4-Dioxane;(2Z)-8-(furan-2-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2988401.png)
![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2988403.png)

![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)
![1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2988409.png)
![6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2988413.png)
